The synthesis of 2-(2,4-dichlorophenoxy)-N-(((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is described in the literature. The synthetic pathway involves several steps, beginning with a naphthalene-derived glycine derivative. This derivative is converted to hydrazinoacetamide analogs, which are then reacted to form the final compound. []
The chemical reactivity of 2-(2,4-dichlorophenoxy)-N-(((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide has been explored in the context of its synthesis and derivatization. Specifically, reactions such as alkylation and sulfonylation have been utilized to modify the thioxo group at position 5 of the triazole ring. This modification can potentially alter the biological activity of the compound. []
Research indicates that 2-(2,4-dichlorophenoxy)-N-(((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide demonstrates antiviral activity against HIV-1 and HIV-2 in MT-4 cells. Specifically, an S-alkylated derivative of this compound exhibited potent inhibitory activity against HIV-1 replication in vitro. [] This finding suggests its potential as a lead compound for the development of new antiviral agents.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: